Cas no 1805440-80-5 (Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate)

Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate
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- インチ: 1S/C10H10F3NO2/c1-5-3-6(4-7(15)16-2)8(11)9(14-5)10(12)13/h3,10H,4H2,1-2H3
- InChIKey: TXGAURKAAGSLSZ-UHFFFAOYSA-N
- SMILES: FC1C(C(F)F)=NC(C)=CC=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- トポロジー分子極性表面積: 39.2
- XLogP3: 1.8
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029033220-1g |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate |
1805440-80-5 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029033220-500mg |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate |
1805440-80-5 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029033220-250mg |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate |
1805440-80-5 | 95% | 250mg |
$970.20 | 2022-04-01 |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetateに関する追加情報
Professional Introduction to Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate (CAS No. 1805440-80-5)
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate, with the CAS number 1805440-80-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, which is well-known for its diverse biological activities and utility in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, particularly the presence of difluoromethyl and fluoro substituents, make it a promising candidate for further exploration in drug discovery and development.
The chemical structure of Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate consists of a pyridine ring substituted with a methyl group at the 6-position, an acetic acid ester at the 4-position, and fluorinated groups at the 3- and 2-positions. This arrangement imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic properties and improve drug efficacy. The introduction of fluorine atoms into molecular structures can lead to increased lipophilicity, reduced metabolic clearance, and enhanced binding to biological receptors. Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate exemplifies this trend, as its dual fluorination at the 2- and 3-positions is likely to contribute to its pharmacological profile.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The pyridine core is a common scaffold in many drugs used to treat various diseases, including central nervous system disorders, infectious diseases, and cancer. By incorporating fluorinated substituents, researchers can fine-tune the properties of these molecules to achieve desired pharmacological effects. For instance, studies have shown that fluorinated pyridines can exhibit enhanced binding affinity to enzymes and receptors, leading to improved therapeutic outcomes.
The synthesis of Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate involves multiple steps that require careful optimization to ensure high yield and purity. Traditional synthetic routes often involve fluorination reactions, which can be challenging due to the sensitivity of fluorinating agents and the potential for side reactions. However, advances in synthetic methodology have made it possible to achieve selective fluorination with greater precision. Recent research has focused on developing greener and more efficient synthetic strategies that minimize waste and reduce environmental impact.
In addition to its pharmaceutical applications, Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate may also find utility in agrochemical research. Fluorinated compounds are known to possess herbicidal and pesticidal properties, making them valuable in crop protection strategies. The unique structural features of this molecule could potentially lead to the development of novel agrochemicals that are more effective against pests while having a lower environmental footprint.
The biological activity of Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate has been explored in several preclinical studies. These investigations have revealed promising results regarding its potential as a lead compound for drug development. For example, preliminary studies suggest that this molecule may exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation. Further research is needed to fully elucidate its mechanism of action and evaluate its therapeutic potential.
The role of computational chemistry in understanding the properties of Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate cannot be overstated. Advanced computational methods allow researchers to predict molecular interactions, optimize synthetic pathways, and design experiments with greater efficiency. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, scientists can gain insights into how this compound behaves at the molecular level and how it might interact with biological targets.
The future prospects for Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate are bright, given its unique structural features and potential applications in pharmaceuticals and agrochemicals. As research continues to uncover new uses for fluorinated compounds, this molecule is likely to play an important role in the development of next-generation therapeutics. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for patients and farmers alike.
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